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molecular formula C10H19BO2 B3048401 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane CAS No. 167773-10-6

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane

Cat. No. B3048401
M. Wt: 182.07 g/mol
InChI Key: LLUSJINKGBXOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To a suspension of magnesium turning (1.139 g, 46.9 mmol) in THF (65.1 mL) was added 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.67 mL, 39.1 mmol) at room temperature under nitrogen. 3-bromo-2-methylprop-1-ene (3.97 mL, 39.1 mmol) was added slowly, after 30 min, more 3-bromo-2-methylprop-1-ene (3.97 mL, 39.1 mmol) was added, The reaction mixture was stirred at room temperature for 1 h. heptanes was added, followed by 1N HCl. The reaction mixture was then extracted by heptanes. The organic was washed by water and brine, dried and concentrated to yield 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane. The product was used in the next step without purification, 1H NMR (400 MHz, CDCl3) δ ppm 4.67 (d, J=6.7 Hz, 2H), 1.77 (s, 3H), 1.34-1.20 (m, 12H).
Quantity
1.139 g
Type
reactant
Reaction Step One
Name
Quantity
65.1 mL
Type
solvent
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two
Quantity
3.97 mL
Type
reactant
Reaction Step Three
Quantity
3.97 mL
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][C:3]1([CH3:10])[C:7]([CH3:9])([CH3:8])[O:6][BH:5][O:4]1.Br[CH2:12][C:13]([CH3:15])=[CH2:14].Cl>C1COCC1>[CH3:2][C:3]1([CH3:10])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([CH2:14][C:13]([CH3:15])=[CH2:12])[O:4]1

Inputs

Step One
Name
Quantity
1.139 g
Type
reactant
Smiles
[Mg]
Name
Quantity
65.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.67 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Three
Name
Quantity
3.97 mL
Type
reactant
Smiles
BrCC(=C)C
Step Four
Name
Quantity
3.97 mL
Type
reactant
Smiles
BrCC(=C)C
Step Five
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted by heptanes
WASH
Type
WASH
Details
The organic was washed by water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)CC(=C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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